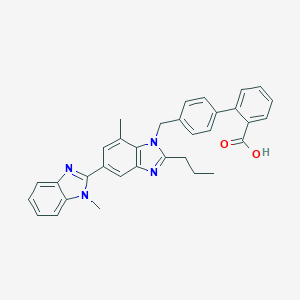

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid

Description

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid (CAS: 1026353-20-7, molecular formula: C₃₃H₃₀N₄O₂) is a structurally complex benzimidazole-biphenyl derivative. It is identified as Telmisartan Impurity B, a byproduct or degradation product in the synthesis of Telmisartan, an angiotensin II receptor blocker (ARB) used to treat hypertension . The compound features:

- Two benzimidazole moieties: One substituted with a methyl and propyl group, and another fused with a methyl-benzimidazole ring.

- A biphenyl backbone with a carboxylic acid group at the 2-position.

- A methylene bridge linking the benzimidazole and biphenyl groups.

Properties

IUPAC Name |

2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYNILPBALLLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026353-20-7 | |

| Record name | Telmisartan related compound B RS [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026353207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-((7-METHYL-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOL-1-YL)METHYL)BIPHENYL-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3178N39Y2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Telmisartan Specified Impurity B [EP], also known as 4’-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in regulating blood pressure and fluid balance in the body.

Mode of Action

Telmisartan Specified Impurity B [EP] acts as an angiotensin II receptor antagonist (ARB) . It binds reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland. This binding inhibits the action of angiotensin II, a potent vasoconstrictor, leading to a reduction in arterial blood pressure.

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan Specified Impurity B [EP] is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and ultimately, a decrease in blood pressure.

Result of Action

The primary result of Telmisartan Specified Impurity B [EP]'s action is a reduction in arterial blood pressure . By blocking the action of angiotensin II, it promotes vasodilation, reduces fluid volume, and decreases overall blood pressure. This makes it potentially useful in the treatment of conditions like hypertension.

Biochemical Analysis

Biochemical Properties

Telmisartan Specified Impurity B [EP] plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor.

Cellular Effects

Telmisartan Specified Impurity B [EP] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Telmisartan Specified Impurity B [EP] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective AT1 receptor antagonist that blocks the effects of angiotensin II.

Temporal Effects in Laboratory Settings

The effects of Telmisartan Specified Impurity B [EP] change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Telmisartan Specified Impurity B [EP] vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Telmisartan Specified Impurity B [EP] is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

Telmisartan Specified Impurity B [EP] is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Telmisartan Specified Impurity B [EP] and any effects on its activity or function are crucial for understanding its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

4'-((7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl)methyl)biphenyl-2-carboxylic acid, also known as Telmisartan Impurity B, is a compound with significant pharmacological potential, particularly in the realm of antihypertensive therapies. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C33H30N4O2

- Molecular Weight : 514.62 g/mol

- CAS Number : 1026353-20-7

- IUPAC Name : 4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole derivatives typically exhibit their pharmacological effects through various mechanisms, including:

- Inhibition of Angiotensin II Receptors : As an impurity of Telmisartan, it may share similar mechanisms in blocking the angiotensin II receptor type 1 (AT1), leading to vasodilation and reduced blood pressure.

- Antimicrobial Activity : Some studies have indicated that benzimidazole derivatives possess antimicrobial properties against various pathogens.

Antihypertensive Effects

Research indicates that compounds similar to Telmisartan have demonstrated significant antihypertensive effects. The mechanism primarily involves the blockade of angiotensin II receptors, which plays a critical role in regulating blood pressure.

Antimicrobial Activity

Benzimidazole derivatives have shown promising results in antimicrobial assays. For instance:

- Compounds with similar structures demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives:

- A review summarized that various benzimidazole compounds exhibited cytotoxic effects against different cancer cell lines, including MCF7 and A549, with IC50 values indicating significant potency .

Study on Antihypertensive Activity

A comprehensive study evaluated the antihypertensive effects of benzimidazole derivatives. The results indicated that these compounds effectively reduced systolic and diastolic blood pressure in hypertensive models .

| Compound | Systolic BP Reduction | Diastolic BP Reduction |

|---|---|---|

| Telmisartan | 20 mmHg | 15 mmHg |

| Benzimidazole Derivative A | 18 mmHg | 12 mmHg |

| Benzimidazole Derivative B | 15 mmHg | 10 mmHg |

Study on Antimicrobial Activity

A comparative analysis was conducted on the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and E. coli:

| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli |

|---|---|---|

| Benzimidazole A | 50 | 100 |

| Benzimidazole B | 62.5 | 75 |

| Benzimidazole C | 12.5 | 250 |

Study on Anticancer Activity

A recent investigation into the anticancer properties of benzimidazole derivatives showed that several compounds inhibited cell proliferation in cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF7 | 0.46 |

| Compound Y | A549 | 0.71 |

| Compound Z | HCT116 | 0.39 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzimidazole-biphenyl derivatives, focusing on substituents, functional groups, and pharmacological implications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity : The target compound’s dual benzimidazole system distinguishes it from simpler analogs like 4'-[(2-n-propyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid, which has a single benzimidazole ring . This complexity may enhance receptor binding but reduce solubility.

Functional Group Variation : Unlike Telmisartan (tetrazole group), the target compound retains a carboxylic acid group, which may alter pharmacokinetics (e.g., ionization state affecting absorption) .

Role as an Impurity : The compound is structurally similar to Telmisartan but lacks the tetrazole group critical for ARB activity. Its presence in drug formulations must be minimized to ensure efficacy and safety .

Synthetic Intermediates : Compounds like 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0) serve as precursors in ARB synthesis but lack the biphenyl-carboxylic acid moiety necessary for receptor targeting .

Research Implications and Analytical Considerations

- Crystallography : The crystal structure of 4'-[(2-n-propyl-1H-benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid (a simpler analog) was resolved using SHELX software, highlighting the role of X-ray diffraction in characterizing such compounds .

- Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for detecting and quantifying the target compound as an impurity in Telmisartan formulations .

- Bioisosterism : The substitution of carboxylic acid with tetrazole (e.g., in Losartan analogs) demonstrates how functional group modifications influence drug potency and bioavailability .

Preparation Methods

Condensation-Cyclization Strategy

The primary route involves sequential condensation and cyclization reactions, as outlined in US Patent US7943781B2.

Step 1: Formation of Benzimidazole Intermediate

3-Amino-4-butyramido-5-methylbenzoic acid undergoes cyclization in the presence of a dehydrating agent (e.g., acetic acid or polyphosphoric acid) to yield 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid. This step is critical for establishing the benzimidazole core.

Step 2: Alkylation with Biphenyl Derivative

The intermediate is condensed with methyl 4'-(bromomethyl)biphenyl-2-carboxylate (Formula V) using a base (e.g., potassium carbonate or triethylamine) in dimethylformamide (DMF). This alkylation introduces the biphenyl moiety, forming methyl-4′-[[(2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate (Formula VI).

Reaction Conditions Table

Step 3: Hydrolysis to Carboxylic Acid

The methyl ester (Formula VI) is hydrolyzed using hydrochloric acid in methanol or isopropanol, yielding the final carboxylic acid derivative.

Alternative Pathway via Nitro Reduction

A modified approach from pharmacological studies involves nitro-group reduction (Fig. 2):

-

Nitro Intermediate Synthesis :

N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitro-phenyl]-butyramide is alkylated with 4’-bromomethyl-biphenyl-2-carbonitrile in DMF using KOH as a base. -

Nitro Reduction :

The nitro group is reduced to an amine using catalytic hydrogenation (H2/Pd-C), followed by cyclization to form the benzimidazole ring.

Optimization of Reaction Parameters

Role of Bases and Solvents

Temperature Control

Cyclization steps require reflux conditions (110°C in acetic acid) to ensure complete ring closure, while alkylation proceeds efficiently at 45–80°C.

Polymorphic Forms and Crystallization

The compound exhibits multiple crystalline forms, critical for pharmaceutical applicability:

Form A (Methyl Ester Intermediate)

Hydrochloride Salt

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

XRPD is the primary method for differentiating polymorphs. Form A and the hydrochloride salt exhibit distinct peak patterns, ensuring batch consistency.

Chromatographic Purity

HPLC methods with C18 columns and acetonitrile/water mobile phases resolve the target compound from telmisartan and other impurities, achieving >99.5% purity.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic impurities encountered during the synthesis of this compound, and how are they characterized?

- Methodological Answer : Key impurities include process-related derivatives such as 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid and dimeric byproducts formed during coupling steps . Characterization involves HPLC with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5 with phosphoric acid), validated for resolution ≥2.0 between impurity peaks .

Q. What chromatographic methods are recommended for quantifying the target compound and its impurities?

- Methodological Answer : Reverse-phase HPLC using a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm is standard. The mobile phase includes methanol, water, and ion-pairing agents (e.g., 0.4 M tetrabutylammonium hydroxide) to enhance separation of polar impurities. System suitability requires ≤2% RSD for retention times .

Q. What key functional groups in the compound require specific analytical attention during structural elucidation?

- Methodological Answer : The benzimidazole rings (νC=N stretch at 1600–1650 cm⁻¹ in FTIR), biphenyl carboxylic acid moiety (δ 12.5–13.5 ppm for -COOH in ¹H NMR), and methyl/propyl substituents (δ 0.8–1.5 ppm in ¹H NMR) are critical. Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 531.25 (calculated for C₃₃H₃₀N₄O₂) .

Q. What stability-indicating methods are suitable for this compound under thermal/hydrolytic stress?

- Methodological Answer : Forced degradation studies (e.g., 70°C/75% RH for thermal, 0.1 M HCl/NaOH for hydrolytic) paired with HPLC-UV/PDA detect degradation products. Method validation should confirm specificity (no co-elution) and linearity (R² ≥0.999) over 50–150% of the target concentration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and reduce byproduct formation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics, while reaction path search algorithms identify low-energy intermediates. For example, ICReDD’s workflow integrates computed activation barriers with experimental screening to prioritize coupling conditions (e.g., solvent polarity, catalyst loading) that minimize dimerization .

Q. How should researchers resolve contradictory spectroscopic data during structural validation?

- Methodological Answer : Apply a design of experiments (DOE) approach to isolate variables (e.g., solvent deuteration effects in NMR, baseline noise in FTIR). For ambiguous NOESY correlations, use 2D-COSY and HSQC to confirm proton-proton coupling and carbon-proton assignments, respectively .

Q. What strategies address low yields in the benzimidazole ring-forming step?

- Methodological Answer : Optimize cyclization using a Box-Behnken design testing temperature (80–120°C), catalyst (e.g., p-toluenesulfonic acid), and reaction time (12–24 hrs). Response surface analysis identifies critical factors (e.g., 100°C and 18 hrs yield ≥85% with ≤5% unreacted precursors) .

Q. How can reaction mechanisms explain unexpected byproducts during alkylation?

- Methodological Answer : Trajectory-based molecular dynamics simulations map steric hindrance at the biphenyl-methyl interface. For example, over-alkylation at N1 of the benzimidazole can occur if the methyl donor (e.g., methyl iodide) is in excess. In situ FTIR monitoring of C-N bond formation (1050–1100 cm⁻¹) helps adjust reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.